molecular formula C15H22N2O3S B4015541 N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide

N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No.: B4015541
M. Wt: 310.4 g/mol
InChI Key: UUZPZGWUFQMPND-UHFFFAOYSA-N
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Description

“N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the piperidine ring and the sulfonyl group in its structure suggests potential biological activity.

Properties

IUPAC Name

N-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-7-8-14(12(2)15(11)16-13(3)18)21(19,20)17-9-5-4-6-10-17/h7-8H,4-6,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPZGWUFQMPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide” typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,6-dimethyl-3-nitrobenzenesulfonyl chloride, is prepared by sulfonation of 2,6-dimethyl-3-nitrobenzene followed by chlorination.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as iron powder in acidic conditions.

    Acylation: The resulting amine is then acylated with acetic anhydride to form the acetamide derivative.

    Piperidine substitution: Finally, the acetamide derivative undergoes nucleophilic substitution with piperidine to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new drugs.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The unique combination of the piperidine ring and the sulfonyl group in “this compound” may confer distinct biological activity and chemical reactivity compared to other sulfonamide derivatives. This uniqueness can be leveraged in the design of new compounds with improved properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide
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N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide

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